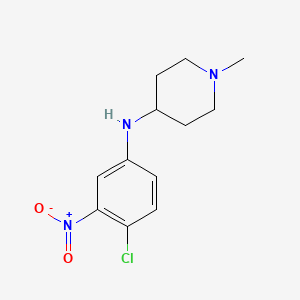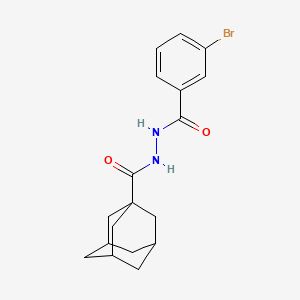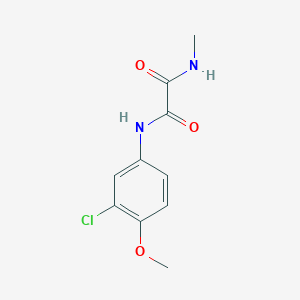
(4-Cyclohexylpiperazin-1-yl)-pyridin-4-ylmethanone;oxalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Cyclohexylpiperazin-1-yl)-pyridin-4-ylmethanone;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperazine ring substituted with a cyclohexyl group and a pyridine ring attached to a methanone group, along with oxalic acid. The unique structure of this compound makes it a subject of study in medicinal chemistry, organic synthesis, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclohexylpiperazin-1-yl)-pyridin-4-ylmethanone typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Cyclohexyl Substitution: The cyclohexyl group is introduced via nucleophilic substitution reactions using cyclohexyl halides.
Attachment of Pyridine Ring: The pyridine ring is attached to the piperazine ring through a condensation reaction with pyridine carboxaldehyde.
Formation of Methanone Group: The methanone group is introduced via oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.
Oxalic Acid Addition: Finally, oxalic acid is added to the compound through an acid-base reaction to form the final product.
Industrial Production Methods
Industrial production of (4-Cyclohexylpiperazin-1-yl)-pyridin-4-ylmethanone involves large-scale synthesis using continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Common industrial methods include:
Catalytic Hydrogenation: Used to introduce the cyclohexyl group.
High-Pressure Reactions: Employed for the formation of the piperazine ring.
Automated Synthesis: Utilized for the attachment of the pyridine ring and methanone group.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Cyclohexylpiperazin-1-yl)-pyridin-4-ylmethanone undergoes various chemical reactions, including:
Oxidation: The methanone group can be further oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The piperazine and pyridine rings can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates, and other electrophiles.
Major Products
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-Cyclohexylpiperazin-1-yl)-pyridin-4-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. It has shown promise in binding to specific receptors and enzymes, making it a candidate for drug development.
Medicine
In medicine, (4-Cyclohexylpiperazin-1-yl)-pyridin-4-ylmethanone is investigated for its therapeutic potential. It is being explored for its effects on neurological disorders, cardiovascular diseases, and cancer.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. It is also utilized in the production of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of (4-Cyclohexylpiperazin-1-yl)-pyridin-4-ylmethanone involves its interaction with specific molecular targets. The compound binds to receptors and enzymes, modulating their activity. The pathways involved include:
Receptor Binding: The compound binds to G-protein coupled receptors, affecting signal transduction.
Enzyme Inhibition: It inhibits specific enzymes, altering metabolic pathways.
Ion Channel Modulation: The compound modulates ion channels, affecting cellular excitability.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Cyclohexylpiperazin-1-yl)-pyridin-3-ylmethanone: Similar structure but with a different position of the pyridine ring.
(4-Cyclohexylpiperazin-1-yl)-pyridin-2-ylmethanone: Another positional isomer with different biological activity.
(4-Cyclohexylpiperazin-1-yl)-benzylmethanone: Similar structure with a benzyl group instead of a pyridine ring.
Uniqueness
(4-Cyclohexylpiperazin-1-yl)-pyridin-4-ylmethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research.
Propriétés
IUPAC Name |
(4-cyclohexylpiperazin-1-yl)-pyridin-4-ylmethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O.C2H2O4/c20-16(14-6-8-17-9-7-14)19-12-10-18(11-13-19)15-4-2-1-3-5-15;3-1(4)2(5)6/h6-9,15H,1-5,10-13H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTUVZYEJIMEOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)C3=CC=NC=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[[3-bromo-4-[(2,6-dichlorophenyl)methoxy]-5-methoxyphenyl]methyl]-1,3-thiazol-2-amine](/img/structure/B5093339.png)
![N~2~-(4-bromo-3-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide](/img/structure/B5093344.png)
![ethyl 5-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-1-(2-phenylethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B5093352.png)

![4-[(5-Chloro-2-hydroxyphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B5093375.png)
![1-[3-[[2-(4-Tert-butylphenyl)quinazolin-4-yl]amino]phenyl]ethanone;hydrochloride](/img/structure/B5093376.png)

![(5E)-5-({2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylidene)-1-(3-ethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5093409.png)


![propan-2-yl 2-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetate](/img/structure/B5093432.png)
![ethyl 4-(anilinocarbonyl)-3-methyl-5-{[(4H-1,2,4-triazol-3-ylthio)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B5093436.png)
